molecular formula C9H13ClN2O B13699148 3-(3-Azetidinyl)-2-methoxypyridine Hydrochloride

3-(3-Azetidinyl)-2-methoxypyridine Hydrochloride

Katalognummer: B13699148
Molekulargewicht: 200.66 g/mol
InChI-Schlüssel: HWTIDBQMFJEKAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32662332 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Eigenschaften

Molekularformel

C9H13ClN2O

Molekulargewicht

200.66 g/mol

IUPAC-Name

3-(azetidin-3-yl)-2-methoxypyridine;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c1-12-9-8(3-2-4-11-9)7-5-10-6-7;/h2-4,7,10H,5-6H2,1H3;1H

InChI-Schlüssel

HWTIDBQMFJEKAG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC=N1)C2CNC2.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The preparation of MFCD32662332 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .

Analyse Chemischer Reaktionen

MFCD32662332 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Wissenschaftliche Forschungsanwendungen

MFCD32662332 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is explored for its therapeutic potential in treating various diseases. Industrially, MFCD32662332 is used in the production of pharmaceuticals and other chemical products .

Wirkmechanismus

The mechanism of action of MFCD32662332 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

MFCD32662332 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with triazolo ring structures or methanesulfonate groups. What sets MFCD32662332 apart is its unique combination of stability, reactivity, and solubility, making it a versatile compound for various applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.